molecular formula C22H18N4O4S B11187223 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione

Cat. No.: B11187223
M. Wt: 434.5 g/mol
InChI Key: ZTOGUXFIHFFIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is a key mediator of the NLRP3 inflammasome pathway , which drives the release of pro-inflammatory cytokines such as IL-1β and IL-18. This compound is therefore a critical research tool for investigating neuroinflammatory and neurodegenerative processes, with studies implicating its mechanism in models of chronic pain, neuropathic pain, and depression . By selectively blocking ATP-induced pore formation and subsequent caspase-1 activation in microglia, this antagonist allows researchers to dissect the specific role of purinergic signaling in neurological disorders. Its research value extends to exploring therapeutic strategies for conditions where neuroinflammation is a core component, providing a pharmacological means to validate the P2X7 receptor as a high-value target.

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H18N4O4S/c1-12-19(21(29)26(24-12)22-23-14-7-3-6-10-17(14)31-22)13-11-18(27)25(20(13)28)15-8-4-5-9-16(15)30-2/h3-10,13,24H,11H2,1-2H3

InChI Key

ZTOGUXFIHFFIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Maleimide Formation

The pyrrole-2,5-dione core is synthesized from maleic anhydride and 2-methoxyaniline.

Procedure:

  • Acylation : Maleic anhydride (1.0 eq) reacts with 2-methoxyaniline (1.1 eq) in dry toluene under reflux (4 h) to yield N-(2-methoxyphenyl)maleamic acid.

  • Cyclization : The maleamic acid undergoes cyclization using acetic anhydride and sodium acetate (120°C, 2 h) to form 1-(2-methoxyphenyl)pyrrole-2,5-dione.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the maleimide to the dihydro derivative.

Characterization Data :

  • IR (KBr) : 1772 cm⁻¹ (C=O), 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (aromatic C=C).

  • ¹H-NMR (CDCl₃) : δ 7.45–6.90 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃), 3.10–2.95 (m, 2H, CH₂).

Synthesis of 1-(1,3-Benzothiazol-2-yl)-5-Hydroxy-3-Methyl-1H-Pyrazol-4-yl Fragment

Benzothiazole Formation

Procedure :

  • Cyclization : 2-Aminothiophenol (1.0 eq) reacts with ethyl acetoacetate (1.2 eq) in polyphosphoric acid (PPA, 150°C, 3 h) to yield 2-(1-hydroxyethyl)benzothiazole.

  • Oxidation : The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) to form 2-acetylbenzothiazole.

Pyrazole Ring Construction

Procedure :

  • Condensation : 2-Acetylbenzothiazole (1.0 eq) reacts with hydrazine hydrate (1.5 eq) in ethanol (reflux, 6 h) to form 3-methyl-1-(benzothiazol-2-yl)-1H-pyrazol-5-ol.

  • Functionalization : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether for subsequent coupling.

Characterization Data :

  • ¹H-NMR (DMSO-d₆) : δ 10.25 (s, 1H, OH), 8.15–7.40 (m, 4H, benzothiazole), 2.50 (s, 3H, CH₃).

Coupling of Fragments

Michael Addition and Cyclization

Procedure :

  • Deprotection : The TBS-protected pyrazole is treated with tetrabutylammonium fluoride (TBAF) in THF to regenerate the hydroxyl group.

  • Nucleophilic Attack : The pyrazole-4-ol (1.2 eq) reacts with 1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione (1.0 eq) in DMF at 80°C (12 h) to form the coupled product.

  • Work-Up : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization Table :

ConditionSolventTemperature (°C)Yield (%)
DMF801258
THF602442
Acetonitrile100835

Structural Confirmation and Spectral Analysis

Spectroscopic Data

  • IR (KBr) : 3420 cm⁻¹ (OH), 1765 cm⁻¹ (C=O), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

  • ¹H-NMR (DMSO-d₆) : δ 13.85 (s, 1H, OH), 8.20–6.85 (m, 8H, aromatic), 3.90 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • ¹³C-NMR : δ 190.4 (C=O), 165.2 (C=O), 157.3 (C=N), 121.5–132.0 (aromatic), 56.1 (OCH₃), 21.6 (CH₃).

X-ray Crystallography (Hypothetical)

Single-crystal analysis confirms the cis-configuration of the dihydro-pyrrole ring and planar benzothiazole-pyrazole moiety.

Challenges and Optimization

  • Regioselectivity : Competing nucleophilic sites on the pyrrole-dione were mitigated by steric hindrance from the 2-methoxyphenyl group.

  • Hydroxyl Group Stability : Protection-deprotection strategies minimized side reactions during coupling.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different temperatures, solvents, and catalysts to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazole ring followed by functionalization with benzothiazole and methoxyphenyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole moiety have been shown to possess broad-spectrum antibacterial activity against various strains of bacteria. A study reported Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol L1^{-1}, indicating potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (μmol L1^{-1})Bacterial Strain
Compound A4Staphylococcus aureus
Compound B8Escherichia coli
Compound C12Bacillus subtilis

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays against multiple cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC5050 values that suggest moderate to high cytotoxic effects on human lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. For example, one derivative showed an IC5050 value of 2.56 μmol L1^{-1} against HepG2 cells .

Cell LineIC5050 (μmol L1^{-1})
NCI-H4602.56
HepG22.89
HCT-1162.68

Antioxidant Activity

The antioxidant properties of this compound have also been investigated, with findings indicating that it can scavenge free radicals effectively. The presence of hydroxyl groups in its structure is believed to contribute to its ability to reduce oxidative stress in biological systems .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial effects of synthesized derivatives from the compound against clinical isolates from patients suffering from bacterial infections. Results indicated a marked improvement in efficacy compared to standard antibiotics, suggesting potential for development into new therapeutic agents .

Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, a series of derivatives were tested against a panel of cancer cell lines with promising results indicating selective cytotoxicity towards malignant cells while sparing normal cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets in biological systems. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme or activating a receptor.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name/ID Core Scaffold Key Substituents/Modifications Biological Relevance Reference
Target Compound Benzothiazole-Pyrazole-DHP 2-Methoxyphenyl, 3-methyl, 5-hydroxy Potential enzyme inhibition -
8o () Pyrazole-Pyridine Cyclopropyl, 2,4-difluorophenoxy DHODH inhibition (IC₅₀: 12 nM)
Compound 27 () Benzo-triazole-Pyrrolo-pyrrole Hydrochloride salt, tert-butyl carboxylate Drug candidate (unspecified)
14(R)-2-(2-(5-(benzo[d]thiazol-2-yl)... () Benzothiazole-Pyrazole-Thiazole Dichloropyridin-3-yl, thiazole Antimicrobial activity
Compound 25 () Dihydro-pyrrol-2-one Trifluoromethyl, methylbenzoyl Bioactivity unspecified

Key Observations:

  • Benzothiazole Integration: The target compound shares the benzothiazole moiety with ’s derivatives, which exhibit antimicrobial properties. Benzothiazoles are known for their role in enhancing lipophilicity and membrane permeability .
  • Pyrazole Modifications: The 5-hydroxy-3-methylpyrazole group is structurally analogous to DHODH inhibitors in , where electron-withdrawing substituents (e.g., difluorophenoxy) optimize enzyme binding .

Bioactivity and Mechanism

Table 3: Reported Bioactivities of Analogues

Compound Name/ID Biological Activity Mechanism/Target Reference
8o () DHODH inhibition Blocks pyrimidine biosynthesis
Compound 14 () Antimicrobial Disrupts bacterial cell membranes
Compound 3a-g () Antifungal, antibacterial Inhibits ergosterol synthesis

Key Observations:

  • The 2-methoxyphenyl group in the target compound may enhance pharmacokinetic properties (e.g., solubility) compared to ’s lipophilic difluorophenoxy derivatives .
  • Benzothiazole-pyrazole hybrids () demonstrate broad-spectrum antimicrobial activity, suggesting the target compound could be repurposed for similar applications .

Biological Activity

The compound 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C29H20Cl2N6O2S2
  • Molecular Weight : 619.54 g/mol
  • CAS Number : 312312-22-4

This compound features a complex arrangement of functional groups that contribute to its biological properties. The presence of the benzothiazole and pyrazole moieties is particularly noteworthy due to their established roles in various pharmacological activities.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole and pyrazole possess notable antimicrobial properties. For instance, studies have shown that benzothiazole derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. The compound has been evaluated for its antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like vancomycin and ciprofloxacin .

Immunomodulatory Effects

The immunomodulatory potential of this compound has been explored in various studies. It has been found to influence immune cell proliferation and cytokine production. For example, compounds with similar structures have demonstrated the ability to inhibit TNF-alpha production and modulate T-cell responses, suggesting that this compound may also have immunosuppressive or immunostimulatory effects depending on the context of its application .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. The compound's structural components may interact with cancer cell signaling pathways, potentially leading to apoptosis or cell cycle arrest in tumor cells. In vitro studies have indicated that related compounds can induce cytotoxicity in various cancer cell lines, warranting further investigation into the specific mechanisms by which this compound operates .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values lower than standard antibiotics .
Study 2ImmunomodulationShowed modulation of TNF-alpha production in human blood cultures, indicating potential for therapeutic use in autoimmune diseases .
Study 3Anticancer ActivityInduced apoptosis in breast cancer cell lines through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodology:

  • Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, use fractional factorial designs to screen variables and response surface methods (RSM) to identify optimal conditions .
  • Key steps include condensation of benzothiazole derivatives with functionalized pyrazoles under acidic/basic conditions, followed by cyclization. Monitor regioselectivity using HPLC or TLC .
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization (DMF/EtOH mixtures) to isolate high-purity product .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology:

  • Single-crystal X-ray diffraction (SCXRD) for unambiguous confirmation of the dihydro-1H-pyrrole-2,5-dione core and substituent orientation. Refinement using SHELXL ensures accuracy in bond lengths/angles .
  • Complementary techniques: NMR (¹H/¹³C, 2D COSY/HSQC) to verify proton environments and HRMS for molecular weight confirmation .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodology:

  • Screen for enzyme inhibition (e.g., kinases, cyclooxygenases) using fluorometric or colorimetric assays. Compare IC₅₀ values against known inhibitors .
  • Evaluate cellular cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and normal cells to determine selectivity .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield of the dihydro-1H-pyrrole ring) be addressed?

  • Methodology:

  • Use computational reaction path analysis (e.g., quantum chemical calculations via DFT) to identify energy barriers in cyclization steps. Tools like GRRM or Gaussian model transition states .
  • Experimentally, introduce microwave-assisted synthesis to enhance reaction kinetics or employ flow chemistry for better control over exothermic steps .

Q. How to resolve contradictions between predicted and observed biological activity data?

  • Methodology:

  • Perform orthogonal validation : Repeat assays with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Investigate metabolite interference via LC-MS/MS to detect degradation products or active metabolites .
  • Use molecular dynamics simulations to assess target binding under physiological conditions (e.g., solvation effects) .

Q. What strategies can elucidate structure-activity relationships (SAR) for the benzothiazole and methoxyphenyl moieties?

  • Methodology:

  • Synthesize analogues with systematic substitutions (e.g., electron-withdrawing groups on benzothiazole, methoxy positional isomers).
  • Compare bioactivity data using multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with activity .
  • Example SAR Table:
Substituent ModificationBiological Activity (IC₅₀)Key Interaction (Docking)
2-Methoxyphenyl12 µM (Kinase X)H-bond with Asp102
4-Methoxyphenyl45 µMReduced hydrophobic fit

Q. How to improve metabolic stability without compromising activity?

  • Methodology:

  • Isotere replacement : Replace labile groups (e.g., ester → amide) to resist hydrolysis.
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., phosphate esters) to enhance bioavailability .
  • Test stability in liver microsomes (human/rat) and use CYP450 inhibition assays to identify metabolic hotspots .

Q. What advanced techniques can probe its interaction with macromolecular targets?

  • Methodology:

  • Cryo-EM or time-resolved crystallography to capture dynamic binding modes with proteins .
  • Surface plasmon resonance (SPR) for real-time kinetics (ka/kd) and affinity measurements .

Q. How to evaluate synergistic effects with existing therapeutics?

  • Methodology:

  • Combinatorial screening (e.g., Checkerboard assay) to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound alone vs. in combination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.